molecular formula C21H26FN3O B5646938 (1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5646938
M. Wt: 355.4 g/mol
InChI Key: RJBBFGXWUUFPIN-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multi-step reactions that target the creation of specific molecular frameworks with desired functionalities. For compounds with a similar bicyclic structure to our compound of interest, the synthesis process can include strategies like the Dieckmann-type cyclization, Mannich reaction, and various forms of catalyzed cyclization reactions to introduce cyclopropane-fused bicyclic skeletons and other characteristic functional groups (Miyamoto et al., 1987).

Molecular Structure Analysis

The molecular structure of bicyclic compounds such as the one is often analyzed through techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal not only the overall molecular architecture but also finer details like conformational preferences, stereochemistry, and intermolecular interactions. For example, studies on related compounds have shown that these molecules can adopt specific conformations stabilized by intramolecular hydrogen bonds and stereoelectronic effects (Fernández et al., 1995).

Chemical Reactions and Properties

The reactivity of such complex molecules can be influenced by their structural features, including the presence of cyclopropane rings, diazabicyclo skeletons, and substituted indole groups. These features can affect the molecule's behavior in reactions like aminomethylation, methylation with dimethyl carbonate, and interactions with biological targets. The presence of specific substituents can also confer antibacterial properties, as seen in some related compounds (Shieh et al., 2001).

properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-13-18-8-16(22)5-7-19(18)23-20(13)12-24-10-15-4-6-17(11-24)25(21(15)26)9-14-2-3-14/h5,7-8,14-15,17,23H,2-4,6,9-12H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBBFGXWUUFPIN-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)CN3CC4CCC(C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=C1C=C(C=C2)F)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

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